molecular formula C16H13N3 B1225601 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine CAS No. 55338-12-0

6-Methyl-indolo[1,2-c]quinazolin-12-ylamine

Cat. No.: B1225601
CAS No.: 55338-12-0
M. Wt: 247.29 g/mol
InChI Key: JXDDRDSPPIIJOQ-UHFFFAOYSA-N
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Description

6-Methyl-indolo[1,2-c]quinazolin-12-ylamine is a heterocyclic aromatic compound with the molecular formula C16H13N3 and a molecular weight of 247.29 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2-methylindole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-indolo[1,2-c]quinazolin-12-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-indolo[1,2-c]quinazolin-12-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-indolo[1,2-c]quinazolin-12-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both indole and quinazoline moieties in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-methylindolo[1,2-c]quinazolin-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-10-18-13-8-4-2-6-11(13)16-15(17)12-7-3-5-9-14(12)19(10)16/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDDRDSPPIIJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368486
Record name 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55338-12-0
Record name 6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
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6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
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6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
Reactant of Route 5
6-Methyl-indolo[1,2-c]quinazolin-12-ylamine
Reactant of Route 6
6-Methyl-indolo[1,2-c]quinazolin-12-ylamine

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